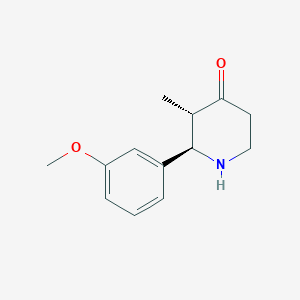
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- can be achieved through several synthetic routes. One common method involves the reductive amination of a suitable precursor with aniline using sodium triacetoxyborohydride and acetic acid. This reaction yields the desired piperidineamine precursor, which can then be acylated using propionyl chloride to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yields and purity. The use of efficient catalysts and reaction conditions is crucial to ensure the scalability of the process. The choice of solvents and purification techniques also plays a significant role in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Scientific Research Applications
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- include other piperidinone derivatives and phenylpiperidines. Examples include:
- 4-Piperidinone, 1-(3-methoxyphenyl)-
- 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24)
Uniqueness
What sets 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- apart from similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81835-75-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2R,3S)-2-(3-methoxyphenyl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C13H17NO2/c1-9-12(15)6-7-14-13(9)10-4-3-5-11(8-10)16-2/h3-5,8-9,13-14H,6-7H2,1-2H3/t9-,13-/m1/s1 |
InChI Key |
WIPDHRHKHOIEGQ-NOZJJQNGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NCCC1=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1C(NCCC1=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
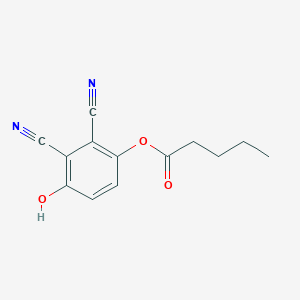
![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)

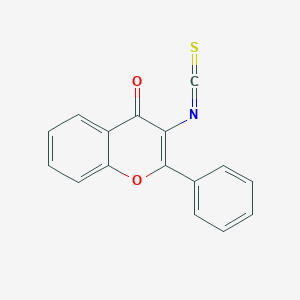

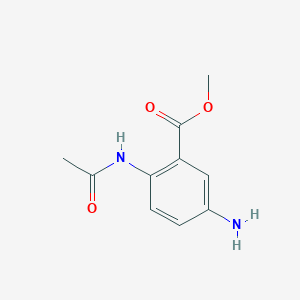
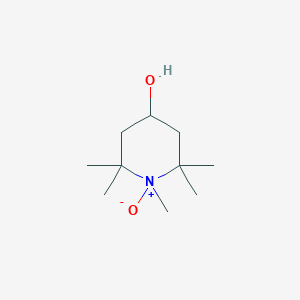
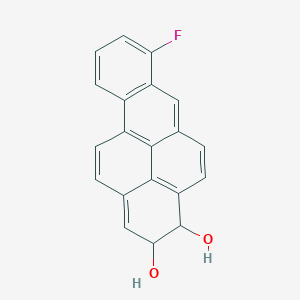

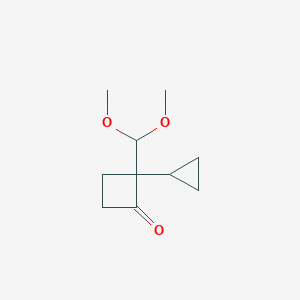
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
